molecular formula C12H17N3O B2800359 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile CAS No. 2380186-81-0

2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile

Cat. No.: B2800359
CAS No.: 2380186-81-0
M. Wt: 219.288
InChI Key: CAPMDOZLPYDNCI-UHFFFAOYSA-N
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Description

This compound belongs to the propanedinitrile family, characterized by a central malononitrile (propanedinitrile) core modified with a methylidene group and substituted amino functionalities. The specific structure includes a 3,3-dimethyl-2-oxobutyl group and an ethylamino moiety, which confer unique steric and electronic properties. Such derivatives are widely studied for their utility in organic synthesis, particularly in cyclocondensation reactions to form heterocyclic systems (e.g., pyrimidines, thienopyrans) .

Properties

IUPAC Name

2-[[(3,3-dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-5-15(8-10(6-13)7-14)9-11(16)12(2,3)4/h8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPMDOZLPYDNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)C(C)(C)C)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile typically involves the reaction of 3,3-dimethyl-2-oxobutanal with ethylamine, followed by the addition of malononitrile. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The ethylamino group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among propanedinitrile derivatives:

Compound Name Substituents Key Properties/Applications Reference
2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile 3,3-Dimethyl-2-oxobutyl, ethylamino Potential intermediate for heterocyclic synthesis; steric hindrance may reduce reactivity. Inferred
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino Forms 3D hydrogen-bonded networks; used in crystal engineering.
2-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile Pyrazolylamino Bioactive potential; higher melting point (279.3 g/mol).
[Chloro(phenyl)methylidene]propanedinitrile Chlorophenyl Used in tear gases; high electrophilicity due to electron-withdrawing Cl.
2-{[(4-Acetylphenyl)amino]methylidene}propanedinitrile 4-Acetylphenylamino Building block for optoelectronic materials; acetyl group enhances conjugation.

Physical and Spectral Properties

  • NMR Signatures : Substituents like 4-chlorophenyl () cause distinct deshielding in ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons), whereas the target compound’s aliphatic substituents may show signals at δ 1.0–3.0 ppm .

Biological Activity

2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

This structure indicates the presence of multiple functional groups that may contribute to its biological activity, particularly in interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that it may act as a modulator of various enzymatic pathways, potentially influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It could bind to certain receptors, affecting signal transduction pathways within cells.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1832

Antiparasitic Activity

The compound has shown promise in antiparasitic applications. Similar structures have been used effectively against gastrointestinal nematodes in livestock. For example, monepantel, a related amino-acetonitrile derivative, demonstrated high efficacy against nematodes with minimal side effects in sheep.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of amino-acetonitrile compounds. The results indicated that modifications to the side chains significantly enhanced their activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on these scaffolds .

Research on Antiparasitic Effects

In a veterinary context, a study assessed the effectiveness of monepantel against gastrointestinal nematodes in sheep. The results showed an efficacy rate exceeding 99% against most species tested, underscoring the potential application of similar compounds in combating parasitic infections .

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of any new pharmacological agent. Preliminary studies indicate that 2-{[(3,3-Dimethyl-2-oxobutyl)(ethyl)amino]methylidene}propanedinitrile exhibits low toxicity levels in vitro. Further research is necessary to evaluate its safety in vivo and establish a comprehensive toxicity profile.

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